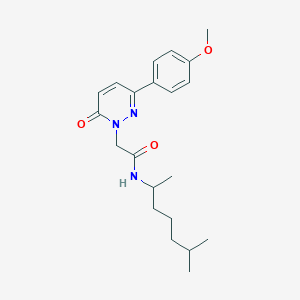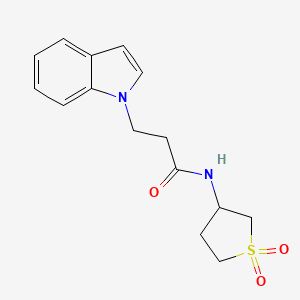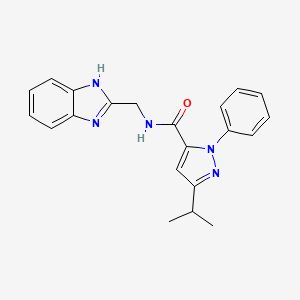![molecular formula C28H24FNO6 B11143388 1-(3,4-Dimethoxyphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11143388.png)
1-(3,4-Dimethoxyphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-DIMETHOXYPHENYL)-7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chromeno-pyrrole core, which is known for its biological activity and potential therapeutic properties.
Preparation Methods
The synthesis of 1-(3,4-DIMETHOXYPHENYL)-7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, including the formation of the chromeno-pyrrole core and the introduction of various substituents. Common synthetic routes include:
Step 1: Formation of the chromeno-pyrrole core through a cyclization reaction.
Step 2: Introduction of the 3,4-dimethoxyphenyl and 4-methoxyphenyl groups via electrophilic aromatic substitution.
Step 3: Fluorination of the compound using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3,4-DIMETHOXYPHENYL)-7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(3,4-DIMETHOXYPHENYL)-7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHOXYPHENYL)-7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating signaling pathways: Affecting pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Interacting with receptors: Binding to receptors on the cell surface, leading to changes in cellular function and activity.
Comparison with Similar Compounds
1-(3,4-DIMETHOXYPHENYL)-7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as:
1-(3,4-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-ONE: Known for its biological activity and potential therapeutic applications.
2-(3,4-DIMETHOXYPHENYL)-N-(4-METHOXYPHENYL)-1-PROPYL-1H-BENZO[D]IMIDAZOLE: Studied for its chemical properties and potential use in organic synthesis.
The uniqueness of 1-(3,4-DIMETHOXYPHENYL)-7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific structural features and the combination of substituents, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C28H24FNO6 |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H24FNO6/c1-33-19-8-4-16(5-9-19)12-13-30-25(17-6-10-22(34-2)23(14-17)35-3)24-26(31)20-15-18(29)7-11-21(20)36-27(24)28(30)32/h4-11,14-15,25H,12-13H2,1-3H3 |
InChI Key |
PSSMSOYLJICMFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-imino-7-[2-(4-methoxyphenyl)ethyl]-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11143309.png)
![N-cyclopentyl-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11143315.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl N-[(benzyloxy)carbonyl]-L-leucinate](/img/structure/B11143319.png)

![3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11143326.png)
methanone](/img/structure/B11143329.png)

-yl)methanone](/img/structure/B11143337.png)
![2-[acetyl(isopentyl)amino]-N-(2-furylmethyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11143350.png)
![2-[5-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-YL]-N-(2-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}ethyl)acetamide](/img/structure/B11143356.png)


![trans-4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide](/img/structure/B11143377.png)
![6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11143380.png)
